5-Bromo-4-fluoro-2-iodobenzoic acid
Overview
Description
5-Bromo-4-fluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and iodine substituents on the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives. For instance, starting with 4-fluorobenzoic acid, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-fluoro-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodobenzoic acid
- 5-Bromo-2-iodobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
Comparison
Compared to similar compounds, 5-Bromo-4-fluoro-2-iodobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNWCJQYQUBDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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